molecular formula C19H28N2O5S B11127079 2-[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-1-(4-methylpiperidin-1-yl)ethanone

2-[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11127079
M. Wt: 396.5 g/mol
InChI Key: VUMWUSCEPRVBBD-UHFFFAOYSA-N
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Description

    2-[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-1-(4-methylpiperidin-1-yl)ethanone, also known by its chemical formula CHNOS, is a synthetic organic molecule.

    Structure: It features a piperidine ring, a morpholine ring, and a sulfone group, all intricately connected. The compound’s unique arrangement contributes to its diverse properties.

  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes may vary, one common method involves the reaction of 2-chloro-4-(morpholin-4-ylsulfonyl)phenol with 4-methylpiperidine in the presence of a base.

      Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents like dichloromethane or acetonitrile.

      Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) or strong acids (for sulfonation) play a role.

      Major Products: The specific products depend on reaction conditions, but derivatives with altered functional groups are likely.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.

      Biology: The compound may serve as a pharmacophore for drug development.

      Medicine: Investigations focus on potential therapeutic applications, such as anti-inflammatory or antitumor properties.

      Industry: Limited industrial applications exist due to its specialized nature.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular receptors or enzymes.

      Pathways: It may modulate signaling pathways, affecting cellular processes.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a piperidine, morpholine, and sulfone group sets it apart.

      Similar Compounds: Related molecules include

    Properties

    Molecular Formula

    C19H28N2O5S

    Molecular Weight

    396.5 g/mol

    IUPAC Name

    2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

    InChI

    InChI=1S/C19H28N2O5S/c1-15-5-7-20(8-6-15)19(22)14-26-18-4-3-17(13-16(18)2)27(23,24)21-9-11-25-12-10-21/h3-4,13,15H,5-12,14H2,1-2H3

    InChI Key

    VUMWUSCEPRVBBD-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C

    Origin of Product

    United States

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